molecular formula C11H22N2O2 B1519327 tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate CAS No. 1791402-58-8

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

Cat. No.: B1519327
CAS No.: 1791402-58-8
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-RKDXNWHRSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound possesses a molecular formula of C₁₁H₂₂N₂O₂ with a molecular weight of 214.30 grams per mole. The compound features a complex three-dimensional architecture characterized by the presence of a six-membered piperidine ring system that incorporates two distinct stereocenters at the 2 and 3 positions. The absolute configuration is definitively established as (2R,3R), indicating the specific spatial arrangement of substituents around these chiral centers.

The molecular architecture encompasses several key structural elements that contribute to its overall conformational stability and reactivity profile. The piperidine ring adopts a chair conformation under standard conditions, with the methyl substituent at the 2-position and the carbamate functionality at the 3-position occupying preferential equatorial orientations to minimize steric hindrance. The tert-butyl carbamate protecting group provides significant steric bulk while simultaneously enhancing the compound's lipophilicity and metabolic stability compared to unsubstituted analogues.

The stereochemical configuration plays a crucial role in determining the compound's biological activity and synthetic utility. Research indicates that compounds similar to this structure may demonstrate enhanced selectivity in enzyme binding interactions due to the specific spatial arrangement of functional groups. The (2R,3R) configuration creates a distinctive three-dimensional molecular surface that can engage in specific intermolecular interactions, particularly through hydrogen bonding involving the carbamate nitrogen and carbonyl oxygen atoms.

Table 1: Molecular Descriptors and Physical Properties

Property Value Source
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Canonical SMILES CC1C(CCCN1)NC(=O)OC(C)(C)C
Isomeric SMILES C[C@@H]1C@@HNC(=O)OC(C)(C)C
InChI Key FBYZKXFNBXLZDN-RKDXNWHRSA-N

Crystallographic Analysis of Solid-State Conformations

Crystallographic studies have provided valuable insights into the solid-state behavior and intermolecular packing arrangements of this compound. Analysis of related carbamate structures reveals that these compounds typically crystallize in space groups that accommodate the bulky tert-butyl protecting groups while allowing for favorable hydrogen bonding interactions. The crystal packing is stabilized through a network of intermolecular hydrogen bonds, primarily involving the carbamate nitrogen hydrogen donor and carbonyl oxygen acceptor sites.

The solid-state conformation analysis demonstrates that the piperidine ring maintains its chair conformation in the crystalline state, with minimal deviation from the solution-phase geometry. This conformational consistency suggests relatively low barriers to rotation around the carbon-nitrogen bonds within the ring system. The tert-butyl group adopts a staggered conformation that minimizes van der Waals repulsions with neighboring molecules in the crystal lattice.

Detailed examination of bond lengths and angles within the carbamate functional group reveals characteristic geometric parameters. The carbon-nitrogen bond distance in the carbamate linkage typically measures approximately 1.34 Angstroms, indicating partial double bond character due to resonance delocalization. The carbonyl carbon-oxygen bond length is approximately 1.23 Angstroms, consistent with typical ketone functionality. These geometric parameters are crucial for understanding the electronic distribution within the molecule and its potential for intermolecular interactions.

Table 2: Selected Crystallographic Parameters for Related Carbamate Structures

Parameter Typical Range Observed Values
C-N Bond Length (carbamate) 1.32-1.36 Å 1.34 Å
C=O Bond Length 1.22-1.24 Å 1.23 Å
N-C-O Bond Angle 120-125° 122°
Piperidine Ring Pucker Chair Chair

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the tert-butyl group manifests as a characteristic singlet at approximately 1.4 parts per million, integrating for nine protons. This signal serves as a diagnostic marker for the presence of the protecting group and its structural integrity.

The piperidine ring protons display complex multipicity patterns that reflect the stereochemical environment and coupling relationships within the molecule. The proton attached to the carbon bearing the carbamate functionality typically appears as a multiplet between 3.5 and 4.0 parts per million, with coupling patterns that confirm the trans-diaxial relationship with adjacent ring protons. The methyl substituent on the piperidine ring generates a doublet signal at approximately 1.2 parts per million, with coupling to the adjacent methine proton.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group resonating at approximately 156 parts per million, characteristic of urethane-type carbonyls. The quaternary carbon of the tert-butyl group appears at around 79 parts per million, while the methyl carbons of this group resonate at approximately 28 parts per million. The piperidine ring carbons distribute across the aliphatic region between 20 and 60 parts per million, with the carbon bearing the carbamate nitrogen showing characteristic downfield shift due to the electron-withdrawing effect of the attached functional group.

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts

Functional Group Proton Chemical Shift (ppm) Carbon-13 Chemical Shift (ppm)
tert-Butyl CH₃ 1.4 (singlet, 9H) 28.3
tert-Butyl Quaternary C - 79.1
Carbamate C=O - 156.2
Piperidine CH-N 3.7 (multiplet, 1H) 52.4
Piperidine CH₃ 1.2 (doublet, 3H) 19.8

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbamate carbonyl stretching frequency appears at approximately 1700 wavenumbers, indicating the presence of the protecting group and its electronic environment. The nitrogen-hydrogen stretching vibration manifests as a broad absorption between 3200 and 3400 wavenumbers, characteristic of secondary amides and carbamates. Additional absorption bands in the fingerprint region below 1500 wavenumbers provide detailed information about the molecular framework and can serve as diagnostic features for compound identification.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization typically produces molecular ion peaks at mass-to-charge ratio 215 corresponding to the protonated molecular ion. Characteristic fragmentation involves loss of the tert-butyl group (mass 57) and subsequent loss of carbon dioxide (mass 44) from the carbamate functionality. These fragmentation patterns are diagnostic for tert-butyl carbamate protecting groups and confirm the structural integrity of the molecule.

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

1.1 Starting Materials and Initial Functionalization

  • The synthesis begins with piperidine as the base heterocyclic amine scaffold.
  • Introduction of the methyl substituent at the 2-position of the piperidine ring is achieved through stereoselective methylation or by using chiral precursors that ensure the (2R,3R) stereochemistry.
  • Typical methods to obtain the (2R,3R)-2-methylpiperidin-3-amine intermediate include:
    • Reduction of unsaturated precursors (e.g., 5-methylenepiperidine derivatives) using catalytic hydrogenation.
    • Radical rearrangement of aziridine intermediates to form piperidine rings with defined stereochemistry.
    • Palladium-catalyzed allylic amination followed by Michael addition to build the piperidine ring with the desired substitution pattern.

1.2 Carbamate Formation

  • The key step is the formation of the tert-butyl carbamate protecting group on the amine.
  • This is commonly achieved by reacting the (2R,3R)-2-methylpiperidin-3-amine with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate in the presence of a base such as triethylamine .
  • The reaction is typically performed in aprotic solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere at low temperatures (0–5°C) to minimize side reactions and racemization.
  • Purification is done by column chromatography or recrystallization to isolate the pure carbamate.

Industrial and Scale-Up Considerations

  • For industrial production, the synthesis is scaled using batch or continuous flow reactors .
  • Reaction parameters such as temperature, pressure, and solvent choice are optimized for yield, purity, and cost-efficiency.
  • Continuous flow methods improve reproducibility and control over stereochemistry, reducing by-products and waste.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Methylation of piperidine Chiral methylating agents or catalytic hydrogenation Ensures (2R,3R) stereochemistry
Carbamate formation Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate, triethylamine, DCM or THF, 0–5°C, inert atmosphere Protects amine as Boc-carbamate
Purification Column chromatography or recrystallization Removes impurities and stereoisomers

Stereochemical Control and Verification

  • The stereochemistry of the 2-methyl and 3-substituted piperidine ring is critical.
  • Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are used for preliminary stereochemical assessment.
  • Definitive confirmation is obtained by single-crystal X-ray diffraction , often refined with software such as SHELXL, which resolves absolute configuration.

Analytical Characterization Techniques

Research Findings and Alternative Synthetic Approaches

  • Radical rearrangement of aziridines and palladium-catalyzed allylic amination have been reported as alternative routes to access stereochemically defined piperidines, which can then be converted to the carbamate.
  • Organometallic chemistry methods, including the use of organozinc reagents and copper catalysis, have been explored to build substituted piperidines with high stereocontrol.
  • These methods allow access to diverse stereoisomers and substitution patterns, facilitating the synthesis of the target compound with desired stereochemistry.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages References
Direct methylation of piperidine + Boc protection Simple, uses Boc2O and base Straightforward, scalable
Radical rearrangement of aziridines Generates piperidine ring stereoselectively High stereochemical control
Palladium-catalyzed allylic amination + Michael addition Builds substituted piperidines with defined stereochemistry Versatile, allows functional group diversity
Organometallic catalysis (CuBr.DMS) Allylation of organozinc reagents High yields, selective

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to convert the carbamate to amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: : Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.

Major Products Formed

  • Oxidation: : Piperidine-2-carboxylic acid derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Alkylated piperidine derivatives.

Scientific Research Applications

Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: has several scientific research applications:

  • Chemistry: : It is used as a protecting group for amines in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. This can be useful in the development of drugs that target specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Stereochemistry

The compound’s structural analogs differ in substituent positions, stereochemistry, and functional groups. Key examples include:

Compound CAS Number Key Features Impact on Properties References
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 1052713-47-9 Hydroxyl group at C4 Increased hydrophilicity; potential for hydrogen bonding.
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate Methyl group at C3 (vs. C2 in target) Altered steric hindrance; impacts ring conformation.
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 Methyl at C5 (trans-configuration) Enhanced metabolic stability; altered target affinity.
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1228185-45-2 Fluorine at C4 Electronegativity improves binding but may reduce metabolic stability.
tert-Butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate 1821742-03-3 (2R,3S) stereoisomer Differing spatial arrangement affects receptor interaction.

Physicochemical Properties

  • Lipophilicity : The (2R,3R)-2-methyl group increases lipophilicity compared to hydroxylated analogs (e.g., CAS 1052713-47-9), enhancing membrane permeability .
  • Solubility : Fluorinated derivatives (e.g., CAS 1228185-45-2) exhibit lower solubility in aqueous media due to fluorine’s electronegativity .
  • Metabolic Stability : Methyl groups (as in CAS 1523530-57-5) improve resistance to oxidative metabolism compared to unsubstituted piperidines .

Crystallographic Analysis

highlights the use of SHELXL97 and SIR97 for refining crystal structures of related carbamates. For example, tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate (C₁₅H₂₅N₃O₃) exhibits a planar piperidine ring stabilized by intramolecular hydrogen bonds, a feature critical for maintaining rigidity in drug-receptor interactions .

Biological Activity

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate, also known by its CAS number 1791402-58-8, is a carbamate derivative with potential biological activities. This compound has garnered interest due to its structural features that may influence various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Molecular Information:

  • Molecular Formula: C11H22N2O2
  • Molecular Weight: 214.30 g/mol
  • CAS Number: 1791402-58-8

Structural Characteristics:
The compound's structure includes a tert-butyl group and a piperidine ring, which are known to enhance lipophilicity and potentially improve bioavailability.

Research suggests that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Modulation of Receptor Activity: The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study highlighted the effectiveness of related carbamate derivatives in inhibiting tumor growth in vitro. These compounds demonstrated low cytotoxicity while effectively reducing cell viability in various cancer cell lines, suggesting a favorable therapeutic index .
  • Neuroprotective Effects:
    • Research indicated that similar piperidine-based compounds exhibited neuroprotective properties by modulating oxidative stress pathways and reducing apoptosis in neuronal cells . This opens avenues for developing treatments for neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerPiperidine carbamatesInhibition of cell viability
NeuroprotectionPiperidine derivativesReduction in oxidative stress
Enzyme InhibitionCarbamate derivativesInhibition of specific enzymes

Material Safety Data Sheet (MSDS)

According to the MSDS, this compound should be handled with care:

  • Skin Contact: Wash off with soap and water; consult a physician if irritation occurs.
  • Eye Contact: Rinse thoroughly with water for at least 15 minutes; seek medical attention if irritation persists.

Toxicological Profile

Initial assessments indicate that this compound has a relatively low toxicity profile, making it a candidate for further pharmacological studies. However, comprehensive toxicological evaluations are necessary to confirm safety for clinical applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common method involves reacting (2R,3R)-2-methylpiperidin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions at 0–5°C to minimize side reactions. Solvents like dichloromethane or THF are used, followed by purification via column chromatography or recrystallization .

Q. How is the stereochemical configuration of the compound verified?

Chiral HPLC or polarimetry is used for preliminary stereochemical analysis. Absolute configuration is confirmed via single-crystal X-ray diffraction using programs like SHELXL for refinement . For example, highlights crystal structure analysis to resolve stereochemistry in carbamate derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups and stereochemistry (e.g., tert-butyl singlet at ~1.4 ppm).
  • IR : Confirms carbamate C=O stretch (~1700 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peak). Discrepancies between NMR and crystallographic data may arise due to dynamic effects in solution, resolved via X-ray validation .

Advanced Research Questions

Q. How can reaction yields be optimized for stereoselective synthesis?

Yield optimization involves:

  • Temperature Control : Lower temperatures (e.g., 0°C) reduce epimerization.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Catalysts : Chiral auxiliaries or enzymes improve enantiomeric excess. notes the use of NaH/K2_2CO3_3 in DMF for efficient coupling, while emphasizes inert atmospheres to prevent oxidation.

Q. What strategies resolve contradictions in stereochemical assignments?

  • X-ray vs. NMR : Crystallography provides definitive proof of configuration, whereas NMR may show averaged signals due to fluxionality.
  • VCD/ROA Spectroscopy : Complementary to X-ray for solution-state analysis. discusses SHELX refinement for resolving ambiguous cases, as seen in carbamate crystal structures .

Q. How does the tert-butyl group influence the compound’s reactivity and stability?

The tert-butyl moiety:

  • Steric Shielding : Protects the carbamate group from hydrolysis.
  • Crystallinity Enhancement : Promoves ordered crystal packing, aiding X-ray analysis.
  • Thermal Stability : Reduces decomposition during high-temperature reactions. and highlight its role in stabilizing intermediates during multi-step syntheses .

Q. What computational methods support the design of derivatives with modified bioactivity?

  • Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes).
  • DFT Calculations : Models electronic effects of substituents on reactivity.
  • MD Simulations : Assesses conformational stability in solution. suggests using these tools for structure-activity relationship (SAR) studies in drug discovery .

Data Analysis and Interpretation

Q. How are conflicting solubility data addressed across studies?

  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents.
  • Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C for biological assays.
  • Co-solvency Approaches : Add DMSO or PEG to enhance aqueous solubility. and provide safety guidelines for handling solvents during such experiments .

Q. What methodologies validate purity in enantiomerically enriched samples?

  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H.
  • NMR Chiral Shift Reagents : Eu(hfc)3_3 induces split signals for enantiomers.
  • Melting Point Analysis : Sharp melting points indicate high purity. and reference purity standards for stereoisomeric piperidine derivatives .

Experimental Design Considerations

Q. How to design a crystallization protocol for challenging carbamate derivatives?

  • Solvent Pair Screening : Test mixtures like ethyl acetate/hexane for slow evaporation.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C improves crystal quality.
    and emphasize SHELXL’s role in refining crystal parameters post-data collection .

Q. What kinetic studies are relevant for carbamate stability under physiological conditions?

  • pH-Rate Profiling : Measure hydrolysis rates at pH 1–10 to simulate gastrointestinal vs. bloodstream stability.
  • Activation Energy Calculation : Use Arrhenius plots from thermal degradation data.
    and outline safety protocols for handling degradation products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

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